ALK Kinase Inhibition: Sub-Nanomolar Potency and Mutant Profiling
In direct enzymatic assays for Anaplastic Lymphoma Kinase (ALK) inhibition, 1-Allyl-2-(trifluoromethyl)benzimidazole demonstrates sub-nanomolar activity. Its wild-type ALK IC50 of 0.27 nM surpasses a structurally related N-substituted 2-(trifluoromethyl)benzimidazole comparator, which exhibits an IC50 of 84 nM under the same TR-FRET assay format [1]. Furthermore, the compound maintains significant potency against key drug-resistant ALK mutants, including L1196M (IC50 = 7.5 nM) and C1156Y (IC50 = 4.7 nM) [1].
| Evidence Dimension | ALK Wild-Type Inhibition IC50 |
|---|---|
| Target Compound Data | 0.27 nM |
| Comparator Or Baseline | 2-(trifluoromethyl)benzimidazole derivative (BDBM50439153): 84 nM |
| Quantified Difference | ~311-fold more potent |
| Conditions | TR-FRET assay, unknown ALK origin |
Why This Matters
This sub-nanomolar potency and mutant coverage profile directly support the selection of this specific N1-allyl derivative for research programs targeting ALK-driven malignancies or requiring tool compounds with high affinity for ALK.
- [1] BindingDB. BDBM50519597 CHEMBL4522012. Affinity Data for ALK inhibition. View Source
- [2] BindingDB. BDBM50439153 CHEMBL2418762. Affinity Data for ALK inhibition. View Source
